![molecular formula C20H26N4O3S B2824697 N-(cyclohexylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 923222-37-1](/img/structure/B2824697.png)
N-(cyclohexylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(cyclohexylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as CMUT and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of CMUT is not fully understood. However, it is believed that the compound acts on the central nervous system by inhibiting the production of inflammatory cytokines and reducing the activity of certain enzymes that play a role in pain and inflammation. CMUT has also been found to have an inhibitory effect on the growth of cancer cells.
Biochemical and Physiological Effects:
CMUT has been shown to have a number of biochemical and physiological effects. The compound has been found to reduce the levels of inflammatory cytokines in the body, which can help to reduce inflammation and pain. CMUT has also been shown to have an inhibitory effect on the growth of cancer cells, which suggests that it may have potential as a cancer treatment. In addition, CMUT has been found to have a positive effect on the central nervous system, reducing the severity of seizures and improving cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMUT is its potential therapeutic applications. The compound has been shown to have a number of beneficial effects and may be useful in the treatment of various diseases. However, there are also limitations to the use of CMUT in lab experiments. The compound is relatively new and has not been extensively studied, which means that there is still much to learn about its potential applications. In addition, the synthesis of CMUT is a relatively complex process, which may limit its use in certain lab settings.
Future Directions
There are a number of future directions for research on CMUT. One area of interest is the potential use of the compound in the treatment of cancer. Further studies are needed to determine the effectiveness of CMUT in inhibiting the growth of cancer cells and to identify the mechanisms underlying its anticancer activity. Another area of interest is the potential use of CMUT in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the effectiveness of CMUT in improving cognitive function and reducing the severity of symptoms associated with these disorders. Finally, further studies are needed to determine the safety and efficacy of CMUT in humans, which will be necessary before the compound can be used as a therapeutic agent.
Synthesis Methods
The synthesis of CMUT involves the reaction of 2-aminothiazole with 2-chloroacetic acid to form 2-(2-carboxyethyl)thiazole. This intermediate is then reacted with cyclohexylmethylamine and 2-methoxyphenyl isocyanate to form N-(cyclohexylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide. The synthesis of CMUT is a relatively simple process that can be carried out in a laboratory setting.
Scientific Research Applications
CMUT has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. CMUT has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have a positive effect on the central nervous system and has been found to be effective in reducing inflammation and pain.
properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-27-17-10-6-5-9-16(17)23-19(26)24-20-22-15(13-28-20)11-18(25)21-12-14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHPDTQRVWOTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide |
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